molecular formula C₂₁H₂₈Cl₂N₄O B560190 DDP-38003 dihydrochloride CAS No. 1831167-98-6

DDP-38003 dihydrochloride

Cat. No. B560190
CAS RN: 1831167-98-6
M. Wt: 423.38
InChI Key: HFUZPOURCSSHLY-OAXVCWOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDP-38003 dihydrochloride, a derivative of tranylcypromine (TCPA), is a novel, potent, and orally bioavailable inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). It inhibits KDM1A with an IC50 of 84 nM .


Molecular Structure Analysis

The molecular formula of DDP-38003 dihydrochloride is C21H28Cl2N4O, and it has a molecular weight of 423.38 . The structure includes a cyclohexyl group attached to a benzamide group via an amine linkage .


Physical And Chemical Properties Analysis

DDP-38003 dihydrochloride is a crystalline solid with a molecular weight of 423.38 . It is soluble in DMSO .

Scientific Research Applications

Morphological and Toxicological Studies

A study by Cavaletti et al. (2004) on chronic administration of cisplatin (DDP) in rats showed severe damage to spinal ganglia neurons and peripheral nerves. This research highlights DDP's potential for studying neurotoxicity and cellular damage mechanisms Cavaletti, G., Tredici, G., Marmiroli, P., Petruccioli, M., Barajon, I., & Fabbrica, D. (2004). Acta Neuropathologica.

Organophosphorus Pesticide Toxicity Studies

Peña-Llopis et al. (2003) investigated the toxicity of Dichlorvos (DDVP), an organophosphorus pesticide, in farmed fish. The study demonstrates the importance of glutathione metabolism in mitigating oxidative stress caused by pesticides, offering insights into environmental toxicology Peña-Llopis, S., Ferrando, M. D., & Peña, J. (2003). Aquatic toxicology.

Development of Chemical Sensors

Miao et al. (2020) developed an electrochemical impedance sensor using molecularly imprinted polymers for detecting Dichlorodiphenyltrichloroethane (DDT). This study contributes to the development of sensitive and selective sensors for environmental monitoring Miao, J., Liu, A., Wu, L., Yu, M., Wei, W., & Liu, S. (2020). Analytica chimica acta.

Pesticide Degradation in Agriculture

Fan et al. (2015) explored the degradation of organophosphorous pesticides on lettuce using ultrasound and ozone treatment, providing valuable insights into agricultural product safety and pesticide residue management Fan, X., Zhang, W., Xiao, H., Qiu, T., & Jiang, J. (2015). RSC Advances.

Environmental Impact and Degradation Technologies

Zhang et al. (2021) reviewed various technologies for degrading Dichlorvos (DDVP), including microbial degradation, addressing environmental concerns and providing avenues for bioremediation strategies Zhang, Y., Zhang, W., Li, J., Pang, S., Mishra, S., Bhatt, P., Zeng, D., & Chen, S. (2021). International Journal of Environmental Research and Public Health.

Photooxidation Mechanism in the Atmosphere

Zhang et al. (2007) conducted a quantum mechanical study to understand the OH-initiated atmospheric photooxidation of DDVP. This research contributes to our understanding of the environmental fate of organophosphorus insecticides Zhang, Q., Qu, X., & Wang, W. (2007). Environmental science & technology.

Mechanism of Action

DDP-38003 dihydrochloride acts as an inhibitor of the histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM . It is more active in reducing the colony-forming ability and in inducing the differentiation of THP-1 cells compared to the 1R, 2S analogue .

Safety and Hazards

DDP-38003 dihydrochloride is intended for research use only and is not for use in humans . It should be handled with gloves and a mask, and contact by all modes of exposure should be avoided .

Future Directions

DDP-38003 dihydrochloride has shown promising results in preclinical studies. It exhibits in vivo efficacy after oral administration, determining a 62% increased survival in mouse leukemia models with evidence of KDM1A inhibition . These results suggest that DDP-38003 dihydrochloride could be further investigated as a potential oral anticancer agent .

Relevant Papers The primary paper I found relevant to DDP-38003 dihydrochloride is “Vianello, P., et al. (2016). J. Med.Chem. 59, 1501-1517” as cited by BioVision . This paper likely contains more detailed information about the compound and its biological activity.

properties

IUPAC Name

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFENIQYFFMGC-HUQPAIQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DDP-38003 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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